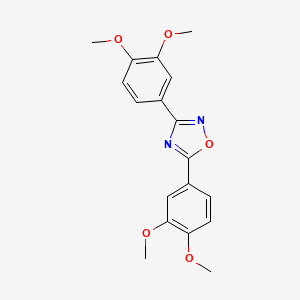
3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, also known as DMDO, is an organic compound that belongs to the family of oxadiazoles. This compound has gained significant attention in scientific research due to its potential applications in various fields, including organic electronics, photovoltaics, and biomedical research. DMDO exhibits unique properties such as high thermal stability, strong electron-accepting ability, and excellent photophysical properties, making it a promising candidate for different applications.
作用机制
The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in different applications varies depending on the specific use. In organic electronics, 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole acts as an electron-accepting material, which improves the efficiency of the device. In photovoltaics, 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole acts as a building block in the design of new materials for solar cells. In biomedical research, 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole acts as a fluorescent probe for imaging and as a potential anticancer agent.
Biochemical and Physiological Effects:
3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been shown to have low toxicity and exhibits good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole exhibits good cell permeability and can be used as a fluorescent probe for imaging. 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has also been studied for its potential anticancer activity, and in vitro studies have shown that 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can induce apoptosis in cancer cells.
实验室实验的优点和局限性
The advantages of using 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments include its unique properties such as high thermal stability, strong electron-accepting ability, and excellent photophysical properties. 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of using 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is that it can be sensitive to air and moisture, which can affect its properties. Therefore, proper handling and storage are essential for maintaining the quality of the compound.
未来方向
There are many potential future directions for research on 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. In organic electronics, researchers can explore the use of 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in the design of new materials for organic solar cells and organic light-emitting diodes. In photovoltaics, researchers can investigate the use of 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole as a building block in the design of new materials for solar cells. In biomedical research, researchers can further explore the potential anticancer activity of 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole and investigate its mechanism of action. Additionally, researchers can explore the use of 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole as a fluorescent probe for imaging in vivo.
合成方法
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves a multistep process that includes the reaction of 3,4-dimethoxybenzohydrazide with phosphorus oxychloride to form 3,4-dimethoxyphenyl isocyanate. This intermediate is then reacted with cyanogen azide to form the final product 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. The reaction mechanism involves the formation of an intermediate isocyanate, which reacts with cyanogen azide to form 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole.
科学研究应用
3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been widely studied for its potential applications in various fields. In organic electronics, 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been used as an electron-accepting material in organic solar cells and organic light-emitting diodes. 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole exhibits excellent electron-accepting ability, which can improve the efficiency of the device. In photovoltaics, 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been used as a building block in the design of new materials for solar cells. 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has also been studied for its potential applications in biomedical research, including as a fluorescent probe for imaging and as a potential anticancer agent.
属性
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-21-13-7-5-11(9-15(13)23-3)17-19-18(25-20-17)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJWAAHEIOCZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5833240.png)
![2-ethoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5833246.png)
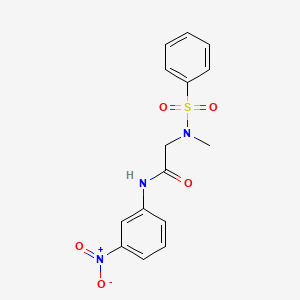
![N-(3-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5833253.png)
![N-(4-{[4-(benzyloxy)-3-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5833258.png)
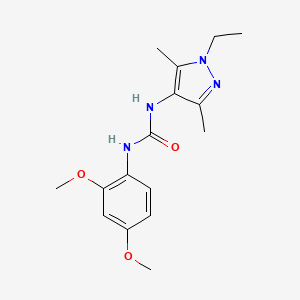
![N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5833266.png)

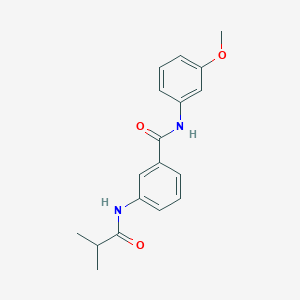
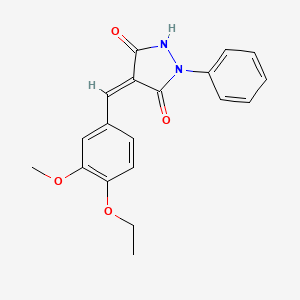

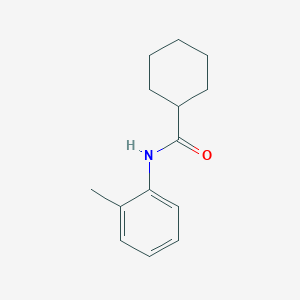
![4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5833294.png)
![2-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B5833295.png)